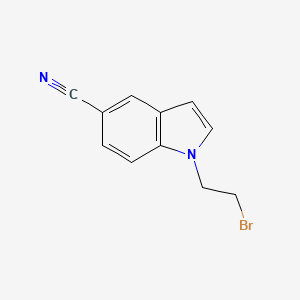
1-(2-bromoethyl)-1H-indole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-1H-indole-5-carbonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a bromoethyl group at the 1-position and a carbonitrile group at the 5-position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoethyl)-1H-indole-5-carbonitrile typically involves the bromination of an indole derivative followed by the introduction of a carbonitrile group. One common method is the reaction of 1H-indole-5-carbonitrile with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromoethyl)-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or DMSO.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted indole derivatives with various functional groups.
Electrophilic Aromatic Substitution: Formation of brominated or nitrated indole derivatives.
Reduction: Formation of 1-(2-aminoethyl)-1H-indole-5-carbonitrile.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-1H-indole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-bromoethyl)-1H-indole-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules, while the indole ring can engage in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromoethyl)-1H-indole-3-carbonitrile: Similar structure but with the carbonitrile group at the 3-position.
1-(2-Bromoethyl)-1H-indole-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
1-(2-Bromoethyl)-1H-indole-5-methanol: Similar structure but with a hydroxymethyl group instead of a carbonitrile group.
Uniqueness
1-(2-Bromoethyl)-1H-indole-5-carbonitrile is unique due to the specific positioning of the bromoethyl and carbonitrile groups, which confer distinct reactivity and biological activity. This compound’s ability to undergo diverse chemical transformations makes it a versatile intermediate in organic synthesis and a valuable tool in pharmaceutical research.
Propriétés
Formule moléculaire |
C11H9BrN2 |
|---|---|
Poids moléculaire |
249.11 g/mol |
Nom IUPAC |
1-(2-bromoethyl)indole-5-carbonitrile |
InChI |
InChI=1S/C11H9BrN2/c12-4-6-14-5-3-10-7-9(8-13)1-2-11(10)14/h1-3,5,7H,4,6H2 |
Clé InChI |
HEOWQKRCXRTUOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN2CCBr)C=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




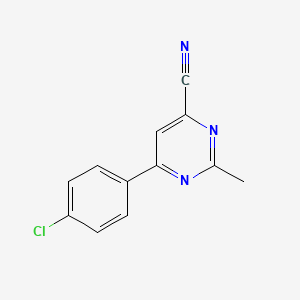
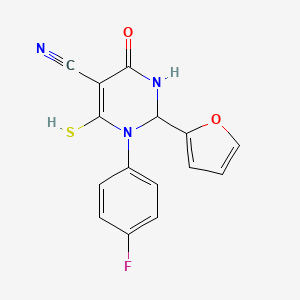

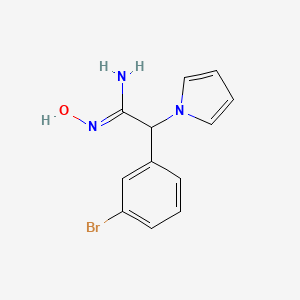
![2-(butan-2-ylsulfanyl)-5-(4-ethylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879326.png)

![2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)-4,5-dihydrothiazole](/img/structure/B14879335.png)
![1-(Piperidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14879341.png)
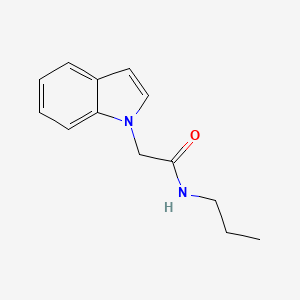
![N-(furan-2-ylmethyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B14879346.png)
![2-[(4-methylbenzyl)sulfanyl]-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879355.png)
![(2E)-5-[2-(4-chlorophenyl)-2-oxoethyl]-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14879356.png)
